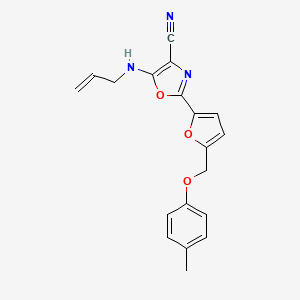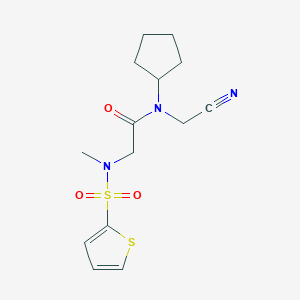
N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CCPA" and is a potent and selective agonist for the CB1 receptor.
Mecanismo De Acción
CCPA is a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The activation of CB1 receptors by CCPA leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase pathways. This results in the modulation of various physiological processes such as pain perception, appetite regulation, and mood.
Biochemical and physiological effects:
CCPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CCPA can inhibit the release of glutamate, which is a neurotransmitter that plays a crucial role in pain perception. CCPA has also been shown to inhibit the proliferation of cancer cells and induce cell death in various cancer cell lines. In vivo studies have shown that CCPA can reduce pain perception and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCPA has several advantages for lab experiments. It is a potent and selective agonist for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. CCPA is also stable under physiological conditions, which makes it suitable for in vivo studies. However, CCPA has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous solutions. CCPA is also relatively expensive, which can be a limiting factor for some research groups.
Direcciones Futuras
There are several future directions for the study of CCPA. One direction is the development of more potent and selective agonists for the CB1 receptor. Another direction is the investigation of the potential therapeutic applications of CCPA in the treatment of various neurological disorders. Further studies are also needed to elucidate the mechanism of action of CCPA and its effects on various physiological processes. Finally, the development of new synthesis methods for CCPA can lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of CCPA involves the reaction of N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide with cyanomethyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran. The product is then purified using chromatography techniques to obtain pure CCPA.
Aplicaciones Científicas De Investigación
CCPA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CCPA has been shown to modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain perception, appetite regulation, and mood. CCPA has also been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-16(22(19,20)14-7-4-10-21-14)11-13(18)17(9-8-15)12-5-2-3-6-12/h4,7,10,12H,2-3,5-6,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLGLQANWIXABY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC#N)C1CCCC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




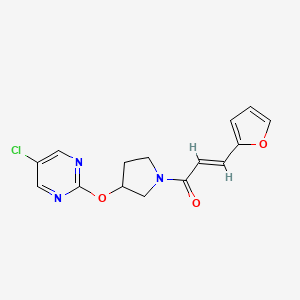
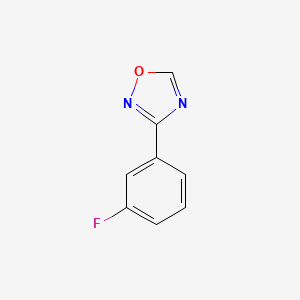
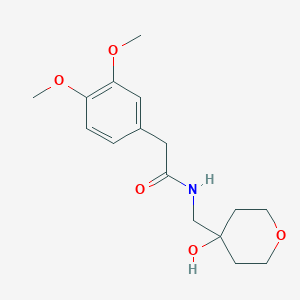
![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)
![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)
![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)
![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397270.png)
